4-nitrobenzyl N-(phenylcarbonyl)phenylalaninate
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Overview
Description
4-nitrobenzyl N-(phenylcarbonyl)phenylalaninate is a complex organic compound with the molecular formula C17H16N2O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl N-(phenylcarbonyl)phenylalaninate typically involves the reaction of 4-nitrobenzyl bromide with phenylalanine derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzyl N-(phenylcarbonyl)phenylalaninate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various benzyl-substituted compounds.
Scientific Research Applications
4-nitrobenzyl N-(phenylcarbonyl)phenylalaninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl N-(phenylcarbonyl)phenylalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application .
Comparison with Similar Compounds
Similar Compounds
- N-(benzyloxycarbonyl)-L-phenylalanine 4-nitrobenzyl ester
- 4-nitrobenzyl phenyl thioether
- N-(4-morpholinylcarbonyl)phenylalanine
Uniqueness
4-nitrobenzyl N-(phenylcarbonyl)phenylalaninate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N2O5 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2-benzamido-3-phenylpropanoate |
InChI |
InChI=1S/C23H20N2O5/c26-22(19-9-5-2-6-10-19)24-21(15-17-7-3-1-4-8-17)23(27)30-16-18-11-13-20(14-12-18)25(28)29/h1-14,21H,15-16H2,(H,24,26) |
InChI Key |
APGSSZCGPJKIEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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